molecular formula C29H25N3O2 B4135766 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

Cat. No. B4135766
M. Wt: 447.5 g/mol
InChI Key: RBDNPNMZGJRAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone, also known as NBMPR, is a potent inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.

Mechanism of Action

1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone inhibits nucleoside transporters by binding to a specific site on the transporter molecule. This binding prevents the transport of nucleosides into cells, leading to a decrease in cellular nucleoside levels. The exact mechanism of 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone binding and inhibition is still under investigation, but it is believed to involve interactions with specific amino acid residues on the transporter molecule.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has several biochemical and physiological effects. These include a decrease in cellular nucleoside levels, a decrease in DNA synthesis, and a decrease in energy metabolism. 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone in lab experiments is its potency and specificity for nucleoside transporters. This allows for the selective inhibition of these transporters without affecting other cellular processes. However, one limitation of using 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is its potential toxicity and off-target effects at high concentrations. It is important to use appropriate concentrations and controls when using 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone in lab experiments.

Future Directions

There are several future directions for 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone research. One area of interest is the development of more potent and selective inhibitors of nucleoside transporters for potential use in cancer therapy. Another area of interest is the study of the role of nucleoside transporters in various physiological and pathological processes, such as immune function and viral infections. Additionally, the development of new analytical techniques for the study of nucleoside transporters and their inhibitors will be an important area of research.

Scientific Research Applications

1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is a widely used tool in scientific research to study the function of nucleoside transporters. These transporters are responsible for the uptake of nucleosides into cells and play a critical role in various physiological processes such as DNA synthesis, energy metabolism, and neurotransmission. 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been used to study the kinetics of nucleoside transporters and their regulation by various factors such as pH, temperature, and substrate concentration. 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has also been used to study the role of nucleoside transporters in cancer cells and their potential as targets for cancer therapy.

properties

IUPAC Name

1-naphthalen-1-yl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2/c33-28-19-22(20-32(28)26-16-8-10-21-9-4-5-13-24(21)26)29-30-25-14-6-7-15-27(25)31(29)17-18-34-23-11-2-1-3-12-23/h1-16,22H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDNPNMZGJRAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4CCOC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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